molecular formula C20H18N2O4 B2433323 5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 899350-91-5

5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B2433323
CAS RN: 899350-91-5
M. Wt: 350.374
InChI Key: KZRZICWCOOMITB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, two furan rings, and an ethoxyphenyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and furan rings, as well as the ethoxyphenyl group. The pyrazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethoxy group and aromatic rings) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Activity

A study conducted by Aghekyan et al. (2020) explored the synthesis and antibacterial activity of novel oxadiazole derivatives, including compounds related to the chemical structure of interest. These compounds demonstrated significant antibacterial properties, indicating the potential application of such chemicals in developing new antibacterial agents (А. А. Aghekyan et al., 2020).

Antioxidant Agents

Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of chalcone derivatives, including those structurally related to "5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole." These compounds were evaluated for their in vitro antioxidant activity, showing potential as highly potent antioxidant agents (G. Prabakaran et al., 2021).

Molecular Structure Analysis

Cornago et al. (2009) investigated the annular tautomerism of NH-pyrazoles through X-ray crystallography and NMR spectroscopy. Their study provides insights into the molecular structures and stability of compounds similar to "5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole," enhancing understanding of their chemical behaviors (P. Cornago et al., 2009).

Organized Molecular Assemblies

Zheng et al. (2013) studied the reactions leading to organized assemblies of protonated pyrazole-based ionic salts, revealing the potential of such structures in forming complex molecular assemblies and their applications in materials science (Chun-yang Zheng et al., 2013).

Corrosion Inhibition

Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in acidic solutions. Their research suggests the utility of pyrazole derivatives in protecting metals from corrosion, highlighting the chemical's relevance in industrial applications (M. Yadav et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it to avoid potential risks .

Future Directions

Future research on this compound could explore its potential biological activities, given the known activities of other pyrazole derivatives. Studies could also investigate its physical and chemical properties in more detail, as well as potential methods for its synthesis .

properties

IUPAC Name

[3-(4-ethoxyphenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-2-24-15-9-7-14(8-10-15)17-13-16(18-5-3-11-25-18)21-22(17)20(23)19-6-4-12-26-19/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZICWCOOMITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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